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Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine
analog of psilocybin, first discovered in the mushroom Inocybe aeruginascens.[1] It has also
been identified in other fungal species, including Pholiotina cyanopus and Psilocybe cubensis.
[2][3] Structurally, aeruginascin is the N-trimethyl analogue of psilocybin.[1][2] Preliminary
reports suggest that the presence of aeruginascin may influence the psychoactive effects of
psilocybin-containing mushrooms, potentially leading to more euphoric experiences.[2] The
unique pharmacology and potential therapeutic applications of aeruginascin necessitate
robust methods for its isolation and purification to enable further research.

This document provides detailed protocols for the isolation of pure aeruginascin from fungal
biomass, based on established scientific literature. The primary method involves a multi-step
process of solvent extraction followed by sequential column chromatography techniques.[4][5]

Data Presentation

The following tables summarize key quantitative data and parameters for the isolation and
characterization of aeruginascin.

Table 1: Quantitative Yield of Aeruginascin Isolation from Inocybe aeruginascens
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Parameter Value Reference
Starting Material 9.5 g powdered carpophores [4]
Final Yield of Pure

] ] 4.6 mg [4]
Aeruginascin
Approximate Yield (% w/w) ~0.048% Calculated

Table 2: Thin-Layer Chromatography (TLC) Data for Aeruginascin and Related Tryptamines

Mobile Phase
Compound Rf Value Reference
System*
_ _ n-BuOH/AcOH/H20
Aeruginascin 0.24 [4]
(24:10:10)
) ) n-BuOH/AcOH/H20
Psilocybin 0.37 [4]
(24:10:10)
Aeruginascin n-PrOH/6% NHs (5:2) 0.09 [4]
Psilocybin n-PrOH/6% NHs (5:2) 0.14 [4]
. . MeOH/H20/28% NHs
Aeruginascin 0.23 [4]
(70:30:0.2)
_ , MeOH/H20/28% NH3s
Psilocybin 0.51 [4]
(70:30:0.2)
) ) MeOH/H20/formic
Aeruginascin ) 0.38 [4]
acid (80:20:0.2)
) ) MeOH/H20/formic
Psilocybin 0.56 [4]

acid (80:20:0.2)

*Abbreviations: n-BuOH (n-butanol), AcOH (acetic acid), H20 (water), n-PrOH (n-propanol),
NHs (ammonia), MeOH (methanol).

Experimental Protocols
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The following protocols are based on the methods described by Jensen, Gartz, and Laatsch in
their 2006 publication on the isolation of aeruginascin.[4][5]

Protocol 1: Extraction of Tryptamine Alkaloids from
Fungal Biomass

Objective: To extract a crude mixture of tryptamine alkaloids, including aeruginascin, from
dried and powdered fungal material.

Materials:

Dried and finely powdered carpophores of Inocybe aeruginascens (or other aeruginascin-
containing species)

e Cyclohexane

» Ethyl acetate

» Ethanol

¢ Methanol/Water/Formic acid (80:20:0.2 v/viv)
o Erlenmeyer flasks

e Shaker or magnetic stirrer

« Filter paper and funnel or vacuum filtration apparatus

Rotary evaporator
Procedure:
» Weigh 9.5 g of powdered fungal carpophores and place into an Erlenmeyer flask.[4]

o Perform sequential extractions with non-polar to polar solvents to remove interfering
compounds. For each of the following solvents, add 100 mL to the fungal powder, agitate for
1-2 hours at room temperature, and then filter to separate the biomass from the solvent:
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o Cyclohexane
o Ethyl acetate

o Ethanol

 After the initial extractions, transfer the fungal biomass to a clean Erlenmeyer flask.

e Add 50 mL of the methanol/water/formic acid (80:20:0.2) extraction solvent to the biomass.

[4]
o Agitate the mixture for at least 4 hours at room temperature.

« Filter the mixture to collect the liquid extract. This extract will contain the tryptamine
alkaloids.

o Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude
alkaloid mixture.

» Monitor the presence of aeruginascin in the extract using Thin-Layer Chromatography
(TLC) with Ehrlich's reagent for visualization.[4] Aeruginascin will appear as a pinkish spot
that does not turn bluish-violet, distinguishing it from psilocybin.[4][5]

Protocol 2: Purification of Aeruginascin using Column
Chromatography

Objective: To isolate pure aeruginascin from the crude alkaloid extract through a series of
column chromatography steps.

Part A: Initial Separation on Silica Gel (Acidic Mobile Phase)
Materials:

e Crude alkaloid extract from Protocol 1

 Silica gel (60-200 mesh) for column chromatography

e Chromatography column

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://wwwuser.gwdguser.de/~hlaatsc/168_Aeruginascin_col.pdf
https://www.benchchem.com/product/b15615734?utm_src=pdf-body
https://wwwuser.gwdguser.de/~hlaatsc/168_Aeruginascin_col.pdf
https://www.benchchem.com/product/b15615734?utm_src=pdf-body
https://wwwuser.gwdguser.de/~hlaatsc/168_Aeruginascin_col.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-931576?id=&lang=en&device=desktop
https://www.benchchem.com/product/b15615734?utm_src=pdf-body
https://www.benchchem.com/product/b15615734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Mobile Phase: Methanol/Water/Formic acid (80:20:0.2 v/v/v)

Fraction collector or test tubes

TLC plates, developing tank, and Ehrlich's reagent

Procedure:

Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.

Dissolve the crude extract in a minimal amount of the mobile phase.

Carefully load the dissolved extract onto the top of the silica gel column.

Elute the column with the methanol/water/formic acid mobile phase.

Collect fractions of a consistent volume.

Monitor the fractions by TLC, staining with Ehrlich's reagent.

Combine the fractions that show the presence of aeruginascin (identified by its
characteristic Rf value and color reaction).

Concentrate the combined fractions using a rotary evaporator.

Part B: Further Purification on Silica Gel (Basic Mobile Phase)

Materials:

Concentrated aeruginascin-containing fractions from Part A

Silica gel (60-200 mesh)

Chromatography column

Mobile Phase: Methanol/Water/28% Ammonia (70:30:0.2 v/iv/v)[4]

Fraction collector or test tubes
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e TLC plates, developing tank, and Ehrlich's reagent

Procedure:

Pack a new silica gel column using the basic mobile phase.

Dissolve the semi-purified extract from the previous step in a minimal amount of the new
mobile phase.

Load the sample onto the column.

Elute the column with the methanol/water/ammonia mobile phase.

Collect and monitor fractions as described in Part A.

Combine the fractions containing aeruginascin.

Concentrate the combined fractions.

Part C: Final Polishing by Size-Exclusion Chromatography

Materials:

Concentrated aeruginascin-containing fractions from Part B

Sephadex G-10 resin[4][6]

Chromatography column suitable for size-exclusion

Mobile Phase: Deionized Water[4]

Fraction collector or test tubes

UV Spectrophotometer or HPLC for purity analysis

Procedure:

o Swell the Sephadex G-10 resin in deionized water according to the manufacturer's
instructions.
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¢ Pack the column with the swollen resin.

» Dissolve the semi-purified aeruginascin in a small volume of deionized water.

e Apply the sample to the top of the Sephadex G-10 column.

o Elute the column with deionized water.

» Collect fractions and monitor the elution profile using a UV spectrophotometer at 267 nm.[4]

o Combine the fractions corresponding to the aeruginascin peak.

o Lyophilize (freeze-dry) the combined fractions to obtain pure aeruginascin.

Confirm the purity of the final product using analytical HPLC and/or NMR spectroscopy.

Visualizations
Experimental Workflow for Aeruginascin Isolation
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Caption: Workflow for the isolation of pure aeruginascin.
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Caption: Biosynthesis of psilocybin and related tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15615734?utm_src=pdf-body
https://www.benchchem.com/product/b15615734?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615734?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Inocybe_aeruginascens
https://en.wikipedia.org/wiki/Aeruginascin
https://en.wikipedia.org/wiki/Psychedelic_drug
https://wwwuser.gwdguser.de/~hlaatsc/168_Aeruginascin_col.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-931576?id=&lang=en&device=desktop
https://www.cytivalifesciences.com/en/us/products/items/sephadex-g-10-p-05610
https://www.benchchem.com/product/b15615734#techniques-for-isolating-pure-aeruginascin
https://www.benchchem.com/product/b15615734#techniques-for-isolating-pure-aeruginascin
https://www.benchchem.com/product/b15615734#techniques-for-isolating-pure-aeruginascin
https://www.benchchem.com/product/b15615734#techniques-for-isolating-pure-aeruginascin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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